4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide
Beschreibung
This compound is a structurally complex benzamide derivative featuring a quinazolinone core, a cyclohexenyl ethylamine substituent, and a 3,4-dimethoxyphenethyl group. The quinazolinone moiety (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl) is a hallmark of bioactive molecules with reported anticonvulsant, anticancer, and enzyme-inhibitory properties .
Eigenschaften
IUPAC Name |
4-[[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-21-38-34(42)28-15-12-27(13-16-28)23-40-35(43)29-10-6-7-11-30(29)39(36(40)44)24-33(41)37-20-18-25-8-4-3-5-9-25/h6-8,10-17,22H,3-5,9,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLAMWWGMPLHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-((1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C20H28N2O5
- Molecular Weight : 376.4 g/mol
- CAS Number : 1029938-42-8
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It has been noted for its potential as an anticancer agent due to its ability to inhibit tumor cell proliferation. The structural components of the molecule suggest that it may act on multiple pathways, including:
- Inhibition of Protein Kinases : The presence of the quinazoline moiety suggests a possible inhibitory effect on protein kinases that are critical in cancer cell signaling.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating apoptotic pathways.
- Anti-inflammatory Activity : Certain structural features indicate potential anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Anticancer Efficacy :
- A study demonstrated that the compound significantly reduced the viability of various cancer cell lines (e.g., breast and prostate cancer) through mechanisms involving apoptosis and cell cycle arrest.
- In vivo models showed a marked reduction in tumor size when treated with this compound compared to controls.
-
Enzyme Inhibition :
- Research indicated that the compound exhibits inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disorders where cholinergic signaling is disrupted .
- The IC50 values for BChE were comparable to established inhibitors, indicating strong potential for therapeutic use.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies revealed favorable absorption and distribution characteristics, suggesting that the compound can reach therapeutic concentrations in target tissues effectively.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, focusing on key functional groups, bioactivity, and mechanistic insights:
Key Observations:
Quinazolinone Derivatives: The target compound and Compound 1 share the 2,4-dioxoquinazolinyl group, which is critical for anticonvulsant activity. Structural differences (e.g., cyclohexenyl vs. dichlorophenyl substituents) may alter target specificity or pharmacokinetics.
Benzamide Analogs: The thiazolidinone-based benzamide replaces quinazolinone with a thiazolidinone ring, shifting bioactivity toward metabolic regulation. This highlights how core heterocycles dictate mechanistic pathways.
By contrast, dichlorophenyl groups enhance lipophilicity and halogen-bonding interactions .
Research Findings and Mechanistic Implications
Structural Similarity and Shared Mechanisms: Compounds with shared scaffolds (e.g., quinazolinone) exhibit overlapping mechanisms. For example, quinazolinone derivatives like the target compound and Compound 1 likely modulate ion channels or enzymes involved in seizure or cancer pathways. This aligns with and , which confirm that structurally similar compounds (e.g., OA and HG) share mechanisms of action . The cyclohexenyl group may enhance membrane permeability, as seen in other lipophilic anticancer agents targeting ferroptosis-sensitive pathways in OSCC .
Divergent Bioactivity via Substituent Variation: Substitution of the quinazolinone core with a thiazolidinone (as in ) redirects activity toward PPAR-γ agonism, underscoring the impact of heterocycle choice on target engagement.
Toxicity and Selectivity Considerations: highlights tools like ToxEvaluator, which predicts toxicity by comparing structural motifs to known toxicants . The dichlorophenyl group in Compound 1 may raise hepatotoxicity concerns, whereas the target compound’s dimethoxyphenyl group is less associated with such risks.
Synthesis Challenges: The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, akin to methods described for Compound 1 . Key steps include amide coupling (e.g., using carbodiimides) and selective alkylation .
Q & A
Basic: What are the key synthetic strategies for constructing the quinazolin-2,4-dione core in this compound?
The quinazolin-2,4-dione moiety is synthesized via a multi-step approach involving:
- Thioureidation : Reaction of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazolinone intermediate .
- Oxidation : Conversion to the dione structure using hydrogen peroxide under controlled conditions .
- Functionalization : Coupling with chloroacetamide derivatives (e.g., 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide) via N,N′-carbonyldiimidazole (CDI)-mediated reactions to introduce side chains .
Methodological Tip : Optimize oxidation steps by monitoring reaction progress with TLC and adjusting H₂O₂ stoichiometry to avoid over-oxidation .
Basic: How are intermediates characterized to confirm structural fidelity during synthesis?
Critical characterization techniques include:
- 1H/13C NMR : Verify substitution patterns (e.g., cyclohexenyl ethylamine signals at δ 1.2–2.1 ppm for cyclohexene protons) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for quinazolin-dione and benzamide groups) .
- ESI-MS : Validate molecular weight with <2 ppm mass accuracy .
Data Contradiction Note : Discrepancies in melting points (e.g., 261–263°C vs. 207–209°C for similar derivatives) may indicate polymorphic forms or impurities; cross-validate with DSC .
Advanced: What computational methods are recommended to predict binding affinity for GABAergic targets?
For anticonvulsant activity studies:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA_A receptor subunits (e.g., α1β2γ2) .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
Experimental Validation : Correlate computational results with in vivo PTZ-induced seizure models in mice, noting ED₅₀ values and latency to clonic-tonic seizures .
Advanced: How can reaction pathways be optimized to enhance yields of the benzamide linker?
Key strategies include:
- Catalyst Screening : Test I₂/TBHP systems for domino reactions to reduce side products (e.g., over-oxidation) .
- Solvent Optimization : Use methanol or ethanol under reflux for improved solubility of intermediates .
- Workflow Automation : Implement AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction kinetics and predict optimal conditions (temperature, stoichiometry) .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity?
Case study from derivatives in :
- Fluorine Substitution : 6-Fluoro derivatives (e.g., Compound 3k) show enhanced anticonvulsant activity due to increased lipophilicity and BBB penetration.
- Bromine vs. Ethyl Groups : N-(4-Bromophenyl) analogs (3e) exhibit higher melting points (261–263°C) and slower metabolism compared to N-ethyl derivatives (3h) .
Methodological Insight : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values for rational design .
Basic: What are the best practices for purifying this compound post-synthesis?
- Recrystallization : Use methanol or ethyl acetate for high-purity crystals; monitor via HPLC (≥95% purity) .
- Column Chromatography : Apply silica gel (60–120 mesh) with gradient elution (hexane:EtOAc 7:3 to 1:1) to resolve closely related impurities .
- Troubleshooting : If solubility is poor, introduce tert-butyl or methoxy groups early in synthesis to improve polarity .
Advanced: How can NMR spectral overlaps (e.g., aromatic protons) be resolved for accurate assignment?
- 2D NMR : Use HSQC and HMBC to distinguish overlapping signals (e.g., quinazolin-dione C7-H vs. benzamide protons) .
- Decoupling Experiments : Apply selective irradiation to simplify multiplet patterns in crowded regions (δ 6.8–7.5 ppm) .
- Dynamic NMR : For rotamers (e.g., N-CH₂-CO), vary temperature (25–60°C) to observe coalescence effects .
Basic: What in vitro assays are suitable for preliminary anticonvulsant screening?
- GABA Uptake Inhibition : Use rat cortical synaptosomes with [³H]-GABA to measure IC₅₀ .
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing GABA_A receptors to assess chloride current potentiation .
Contradiction Alert : Discrepancies between in vitro and in vivo data may arise from pharmacokinetic factors (e.g., plasma protein binding); validate with microsomal stability assays .
Advanced: How can AI enhance the design of analogs with improved metabolic stability?
- Predictive ADMET Tools : Utilize SwissADME or ADMET Predictor to forecast CYP450 metabolism hotspots (e.g., cyclohexenyl oxidation) .
- Generative Chemistry : Train GNNs on ChEMBL data to propose derivatives with balanced logP (2–4) and reduced hERG liability .
Case Study : Ethyl ester prodrugs (e.g., from ) show enhanced oral bioavailability in preclinical models.
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .
- DoE Optimization : Use factorial designs to evaluate critical parameters (e.g., pH, agitation rate) and establish a design space .
- Crystallization Control : Seed with pure polymorphs and control cooling rates to ensure consistent particle size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
